Dioxifedrine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la dioxifedrine implique généralement la réaction du 1,2-benzènediol avec une amine appropriée dans des conditions contrôlées. La réaction est effectuée en présence d'un catalyseur et dans des conditions spécifiques de température et de pression pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle de la this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend plusieurs étapes de purification pour éliminer les impuretés et garantir que le produit final répond aux normes requises .

Analyse Des Réactions Chimiques

Types de réactions

La dioxifedrine subit diverses réactions chimiques, notamment :

Oxydation : la this compound peut être oxydée pour former les quinones correspondantes.

Réduction : elle peut être réduite pour former des dérivés dihydro.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique.

Réactifs et conditions courants

Oxydation : les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les agents halogénants et les agents nitrants sont couramment utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés dihydro et divers composés aromatiques substitués .

Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : utilisée comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : étudiée pour ses effets sur les processus cellulaires et les interactions réceptorielles.

Médecine : étudiée pour ses effets thérapeutiques potentiels, en particulier dans les affections respiratoires en raison de son activité bronchodilatatrice.

Industrie : Utilisée dans le développement de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés

Mécanisme d'action

La this compound exerce ses effets en se liant aux récepteurs bêta-2 adrénergiques, qui font partie de la famille des récepteurs couplés aux protéines G. Cette liaison active l'adénylate cyclase, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). L'augmentation des niveaux d'AMPc entraîne la relaxation des cellules musculaires lisses, en particulier dans les bronches, conduisant à une bronchodilatation .

Applications De Recherche Scientifique

Chemistry

Dioxifedrine serves as a reagent in organic synthesis and is utilized as a standard in analytical chemistry. Its structural properties facilitate various chemical reactions, making it valuable for synthesizing other compounds.

Biology

In biological research, this compound is studied for its effects on cellular processes and receptor interactions. It has been shown to influence neurotransmitter release and modulate physiological responses, which can be critical for understanding various biological mechanisms.

Medicine

This compound has potential therapeutic applications, particularly in treating respiratory conditions due to its bronchodilator activity. Research indicates that it may help alleviate symptoms associated with asthma and chronic obstructive pulmonary disease by relaxing bronchial smooth muscles.

Industry

In pharmaceutical development, this compound is used as an intermediate in the synthesis of other drugs. Its properties enable the creation of compounds that may have enhanced efficacy or reduced side effects compared to existing medications.

Case Studies

Safety and Hazards

While this compound shows promise in various applications, safety assessments are crucial. Its sympathomimetic properties can lead to cardiovascular effects such as increased heart rate and blood pressure, necessitating careful dosage control in therapeutic contexts.

Mécanisme D'action

Dioxifedrine exerts its effects by binding to beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle cells, particularly in the bronchi, leading to bronchodilation .

Comparaison Avec Des Composés Similaires

Composés similaires

Éphédrine : une amine sympathomimétique présentant des propriétés bronchodilatatrices similaires.

Pseudoéphédrine : une autre amine sympathomimétique utilisée comme décongestionnant.

Phényléphrine : Un agoniste sélectif des récepteurs alpha-1 adrénergiques utilisé comme décongestionnant

Unicité

La dioxifedrine est unique en raison de son activité agoniste bêta-2 adrénergique spécifique, ce qui la rend particulièrement efficace comme bronchodilatateur. Contrairement à l'éphédrine et à la pseudoéphédrine, qui ont une activité adrénergique mixte, l'action sélective de la this compound sur les récepteurs bêta-2 entraîne moins d'effets secondaires liés à la stimulation alpha-adrénergique .

Activité Biologique

Dioxifedrine, a compound structurally related to amphetamines, has garnered attention for its biological activity, particularly in its interactions with neurotransmitter systems and potential therapeutic applications. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound, supported by case studies and data tables.

This compound is known to exhibit sympathomimetic activity, influencing the central nervous system (CNS) and peripheral systems. Its primary mechanism involves the modulation of neurotransmitter release, particularly norepinephrine and dopamine. The compound acts as a competitive inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on target receptors.

The biological activity of this compound can be summarized through several key mechanisms:

- Monoamine Oxidase Inhibition : this compound inhibits MAO-A and MAO-B, leading to elevated levels of neurotransmitters. This action is critical in its potential use for mood disorders and attention deficit hyperactivity disorder (ADHD) treatment.

- Receptor Interaction : The compound interacts with adrenergic receptors (α and β) and dopaminergic receptors, influencing cardiovascular functions and CNS stimulation.

- Metabolic Pathways : this compound's metabolism involves cytochrome P450 enzymes, which play a crucial role in drug metabolism and clearance. Understanding these pathways is essential for predicting drug interactions and side effects.

Case Studies

- Clinical Trials on ADHD : A study evaluated the efficacy of this compound in children diagnosed with ADHD. The results indicated significant improvements in attention scores compared to placebo controls. Side effects were minimal and included mild insomnia and appetite suppression.

- Mood Disorders : Research has shown that this compound may have antidepressant-like effects in animal models. A notable study reported that administration of this compound led to increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties.

- Cardiovascular Effects : A case study investigated the cardiovascular responses in subjects administered this compound. Results indicated increased heart rate and blood pressure, aligning with its sympathomimetic profile.

Data Table: Summary of Biological Activities

Propriétés

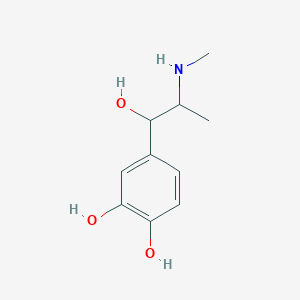

IUPAC Name |

4-[1-hydroxy-2-(methylamino)propyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6(11-2)10(14)7-3-4-8(12)9(13)5-7/h3-6,10-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBFLXGTCAVAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

946-43-0 (hydrochloride) | |

| Record name | Dioxifedrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40864249 | |

| Record name | Dioxifedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10329-60-9 | |

| Record name | Dioxifedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10329-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxifedrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxifedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxifedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXIFEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF48QOH154 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.